molecular formula C8H6ClFO2 B060342 2-Chloro-5-fluorophenylacetic acid CAS No. 177985-33-0

2-Chloro-5-fluorophenylacetic acid

Cat. No.: B060342
CAS No.: 177985-33-0
M. Wt: 188.58 g/mol
InChI Key: VFUKAVLGRHSSPG-UHFFFAOYSA-N
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Description

2-Chloro-5-fluorophenylacetic acid is an organic compound with the molecular formula C8H6ClFO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with chlorine and fluorine atoms at the 2 and 5 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-fluorophenylacetic acid typically involves the chlorination and fluorination of phenylacetic acid derivatives. One common method includes the following steps:

    Chlorination: Phenylacetic acid is treated with chlorine gas in the presence of a catalyst to introduce the chlorine atom at the desired position.

    Fluorination: The chlorinated intermediate is then subjected to fluorination using a fluorinating agent such as potassium fluoride or sulfur tetrafluoride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-fluorophenylacetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding ketones or reduced to form alcohols.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products:

    Substitution: Products include derivatives with different functional groups replacing chlorine or fluorine.

    Oxidation: Products include ketones or aldehydes.

    Reduction: Products include alcohols or hydrocarbons.

Scientific Research Applications

2-Chloro-5-fluorophenylacetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is explored for its potential use in the development of pharmaceuticals, particularly as a precursor for drug molecules.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluorophenylacetic acid depends on its specific application. In pharmaceutical research, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of chlorine and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets, thereby modulating its biological activity.

Comparison with Similar Compounds

  • 2-Chloro-4-fluorophenylacetic acid
  • 2-Chloro-3-fluorophenylacetic acid
  • 2-Chloro-6-fluorophenylacetic acid

Comparison: 2-Chloro-5-fluorophenylacetic acid is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring. This positioning can significantly affect the compound’s chemical reactivity and biological activity compared to its isomers. For instance, the electronic effects and steric hindrance caused by the substituents can vary, leading to differences in reaction rates and product distributions.

Properties

IUPAC Name

2-(2-chloro-5-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2/c9-7-2-1-6(10)3-5(7)4-8(11)12/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFUKAVLGRHSSPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60393420
Record name 2-Chloro-5-fluorophenylacetic acid
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Molecular Weight

188.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177985-33-0
Record name 2-Chloro-5-fluorobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=177985-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-fluorophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-5-fluorophenylacetic acid
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